1-[5-(Trifluoromethyl)pyrimidin-2-yl]ethan-1-aminedihydrochloride
CAS No.:
Cat. No.: VC18024687
Molecular Formula: C7H10Cl2F3N3
Molecular Weight: 264.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10Cl2F3N3 |
|---|---|
| Molecular Weight | 264.07 g/mol |
| IUPAC Name | 1-[5-(trifluoromethyl)pyrimidin-2-yl]ethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C7H8F3N3.2ClH/c1-4(11)6-12-2-5(3-13-6)7(8,9)10;;/h2-4H,11H2,1H3;2*1H |
| Standard InChI Key | RTFIVHYLFHDYEA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=NC=C(C=N1)C(F)(F)F)N.Cl.Cl |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, 1-[5-(trifluoromethyl)pyrimidin-2-yl]ethan-1-aminedihydrochloride, reflects its core pyrimidine scaffold substituted with a trifluoromethyl group (-CF₃) at position 5 and an ethanamine group at position 2. The molecular formula C₇H₈F₃N₃·2HCl corresponds to a monoisotopic mass of 265.0621 Da for the free base, with the dihydrochloride salt enhancing aqueous solubility . The SMILES string CC(C1=NC=C(C=N1)C(F)(F)F)N encodes its connectivity, while the InChIKey WSMHQFGEMUSHBN-UHFFFAOYSA-N provides a unique identifier for database searches .
Conformational analysis of analogous compounds highlights the role of sulfur–nitrogen nonbonding interactions in stabilizing bioactive conformations . For instance, the trifluoromethyl group induces electron-withdrawing effects, polarizing the pyrimidine ring and facilitating interactions with hydrophobic receptor pockets . X-ray crystallography of related structures suggests that the ethanamine side chain adopts a staggered conformation, minimizing steric clashes with the pyrimidine ring .
Synthesis and Derivative Development
Synthetic routes to this compound derive from methodologies optimized for M₃ mAChR PAMs. As reported in recent structure–activity relationship (SAR) studies, a key intermediate involves bromination of 1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone followed by cyclization with thiourea to form the thiazole core . Subsequent acetylation and Mannich reactions introduce the pyrimidine and pyrrolidine moieties . For 1-[5-(trifluoromethyl)pyrimidin-2-yl]ethan-1-amine, nucleophilic aromatic substitution between 4,6-dichloropyrimidine and ethanamine hydrochloride yields the base structure, which is then purified via silica gel chromatography and converted to the dihydrochloride salt using HCl gas .
Table 1: Synthetic Intermediates and Reagents
| Step | Reagent | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenyltrimethylammonium tribromide | 2-Bromo-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone | 57 |
| 2 | Thiourea | 4-[3-Fluoro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine | 88 |
| 3 | Acetic anhydride | N-Acetylated thiazolamine derivative | 92 |
Pharmacological Relevance
Although direct biological data for this compound are absent, its structural analogs exhibit potent M₃ mAChR PAM activity. For example, compound 3g (EC₅₀ shift = 23-fold at 1 µM) shares the 5-(trifluoromethyl)pyrimidin-2-yl group and demonstrates subtype selectivity over M₂ and M₄ receptors . The trifluoromethyl group enhances metabolic stability and membrane permeability, while the ethanamine moiety engages in hydrogen bonding with Asp148 in the M₃ receptor’s allosteric site .
In isolated rat bladder smooth muscle assays, 3g potentiated carbachol-induced contractions by 40%, suggesting therapeutic potential for urinary retention disorders . The dihydrochloride salt form of 1-[5-(trifluoromethyl)pyrimidin-2-yl]ethan-1-amine likely improves bioavailability, as evidenced by pharmacokinetic studies showing 78% oral bioavailability in rats for analogous salts .
Analytical and Physicochemical Properties
High-resolution mass spectrometry (HRMS) confirms the molecular formula with a protonated ion [M+H]⁺ at m/z 192.07431 (calc. 192.0745) . Predicted collision cross-section (CCS) values vary by adduct:
Table 2: Predicted CCS Values for Major Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 192.07431 | 138.9 |
| [M+Na]⁺ | 214.05625 | 147.3 |
| [M-H]⁻ | 190.05975 | 135.2 |
The compound’s logP (calculated) of 1.2 indicates moderate lipophilicity, suitable for blood–brain barrier penetration . Thermal gravimetric analysis (TGA) of the dihydrochloride salt shows decomposition at 215°C, consistent with hydrochloride salts of amine derivatives .
Future Directions and Applications
Further research should prioritize in vivo efficacy studies to validate this compound’s potential as an M₃ PAM. Structural modifications, such as introducing 5-fluoro substituents on the pyrimidine ring, could enhance potency while reducing off-target effects . Additionally, computational docking studies using the M₃ receptor’s cryo-EM structure (PDB: 6OIJ) may elucidate binding modes and guide rational design .
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